molecular formula C8H6BrF4N B1409542 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline CAS No. 1566365-23-8

3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No. B1409542
M. Wt: 272.04 g/mol
InChI Key: BAOAOPILXLPMJT-UHFFFAOYSA-N
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Description

“3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline” is a chemical compound with the molecular formula C8H6BrF4N . It has a molecular weight of 272.04 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline” consists of a benzene ring substituted with a bromo group, a fluoro group, and a trifluoroethylamine group . The exact spatial arrangement of these groups can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Application in Nonlinear Optical Materials

  • Vibrational Analysis for Nonlinear Optical Materials : A study conducted by (Revathi et al., 2017) explored the vibrational analysis of similar compounds, including 4-bromo-3-(trifluoromethyl)aniline, using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research is significant for understanding the potential use of such compounds in nonlinear optical materials.

Application in Organic Synthesis

  • Synthesis of Isatin Derivatives : The synthesis of a series of substituted isatin derivatives, including those with bromo and trifluoromethyl groups, was reported by (Mao Zhenmin, 2008). This process demonstrates the versatility of these compounds in organic synthesis.
  • Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines : A transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines was developed, as described in research by (Staudt et al., 2022). This method offers a new pathway for creating these compounds, which are crucial in various organic syntheses.

Application in Chemical Synthesis

  • Visible-Light-Induced Fluoroalkylation of Anilines : A study by (Jingjing Kong et al., 2017) developed a method for the fluoroalkylation of anilines, showcasing the potential of using such compounds in the synthesis of functionally diverse molecules.
  • Synthesis of Gametocidal Ethyl Oxanilates : (Iskra et al., 2013) conducted a study on synthesizing ethyl oxanilates with different substituents, including fluoro, for application as gametocides in agriculture.
  • Photolysis in Methanol : The photolysis of compounds like 3-bromoaniline in methanol was studied, as mentioned in (Othmen et al., 1999). This research provides insights into the chemical behavior of such compounds under specific conditions.

Application in Material Science

  • Synthesis of Coordination Polymers : Research by (Hajiashrafi et al., 2015) focused on synthesizing new coordination polymers containing bromo and fluoro aniline ligands, highlighting their potential in material science.

Application in Dye Synthesis

  • Synthesis of Fluorane Dye : A method for the synthesis of black fluorane dye, using a compound related to 4-bromo-3-methylanisole, was developed as described in (Pei Xie et al., 2020). This application demonstrates the relevance of such compounds in the dye industry.

Safety And Hazards

This compound is labeled with the signal word “Warning” and is harmful if swallowed . It’s recommended to avoid eating, drinking, or smoking when handling this product, and to wash thoroughly after handling . In case of ingestion, it’s advised to call a poison center or doctor .

properties

IUPAC Name

3-bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOAOPILXLPMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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